molecular formula C13H17NO5S B377390 3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID CAS No. 333774-24-6

3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B377390
CAS No.: 333774-24-6
M. Wt: 299.34g/mol
InChI Key: LFEISPLBSPYFNH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₇NO₅S accurately represents the atomic composition of the compound, indicating the presence of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 299.34 g/mol , as determined by contemporary computational methods using standardized atomic masses. The molecular weight calculation provides essential information for analytical techniques including mass spectrometry and serves as a critical parameter for quantitative analysis procedures.

The degree of unsaturation for this compound can be calculated using the molecular formula, revealing important structural features. With the formula C₁₃H₁₇NO₅S, the degree of unsaturation equals 6, accounting for the thiophene ring (3 degrees), the two carbonyl groups (2 degrees), and one additional degree that may be attributed to the overall molecular conformation and electronic structure. This analysis confirms the presence of multiple π-systems and cyclic structures within the molecule.

The molecular composition reflects a relatively high oxygen content (five oxygen atoms), primarily distributed among the carboxylic acid group, the ester functionality, and the amide linkage. The presence of a single sulfur atom in the thiophene ring contributes to the molecule's unique electronic properties and potential coordination behavior. The nitrogen atom serves as the central component of the amide linkage, connecting the thiophene ring system to the aliphatic carboxylic acid chain.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for this compound, although specific experimental data are limited in the available literature. Based on the molecular structure, ¹H NMR analysis would be expected to show characteristic signals for the thiophene ring proton, the ethyl groups, the methylene protons of the propanoic acid chain, and the amide proton. The thiophene ring proton would appear as a singlet in the aromatic region (approximately 6-8 ppm), while the ethyl groups would display typical triplet-quartet patterns in the aliphatic region.

The carbamoyl linkage would contribute a distinctive amide NH signal, typically appearing as a broad singlet around 5-7 ppm, which may show temperature-dependent behavior due to hydrogen bonding effects. The propanoic acid methylene protons would be expected to appear as complex multipiples in the 2-4 ppm region, with coupling patterns reflecting the vicinal relationships between adjacent carbon centers. The ethoxycarbonyl ester group would contribute characteristic ethyl ester signals, including a triplet for the methyl group and a quartet for the methylene group.

Infrared (IR) spectroscopy would reveal several diagnostic absorption bands characteristic of the functional groups present in the molecule. The carboxylic acid functionality would produce a broad O-H stretching absorption around 3200-3600 cm⁻¹, overlapping with the amide N-H stretch. The carbonyl stretching vibrations would appear as strong absorptions in the 1600-1750 cm⁻¹ region, with the carboxylic acid C=O expected around 1700-1720 cm⁻¹ and the ester C=O around 1730-1750 cm⁻¹. The amide C=O would contribute an additional carbonyl absorption around 1650-1680 cm⁻¹, characteristic of secondary amides.

Mass spectrometry analysis would provide molecular ion information and characteristic fragmentation patterns. The molecular ion peak would appear at m/z 299, corresponding to the molecular weight of the compound. Common fragmentation processes would likely include loss of the ethyl ester group (loss of 45 mass units), fragmentation of the propanoic acid chain, and characteristic thiophene ring fragmentations. The base peak might correspond to a stable thiophene-containing fragment, as aromatic heterocycles often produce stable fragment ions in electron impact mass spectrometry.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the gold standard for definitive structural determination, providing precise atomic coordinates and bonding parameters. While specific crystallographic data for this compound are not available in the current literature, the general principles of X-ray crystallography would apply to its structural elucidation. The crystallization process would require careful selection of appropriate solvents and crystallization conditions, considering the multiple functional groups present in the molecule.

The expected crystal structure would reveal important conformational features, including the relative orientation of the thiophene ring with respect to the carbamoyl-propanoic acid chain. The amide linkage would likely adopt a planar configuration due to resonance stabilization, with the C-N bond exhibiting partial double-bond character. The dihedral angle between the thiophene ring and the amide plane would be influenced by steric interactions between the ring substituents and the carbamoyl group.

Intermolecular interactions within the crystal lattice would include hydrogen bonding networks formed by the carboxylic acid groups, amide functionalities, and potentially the ester groups. These hydrogen bonding patterns would influence the overall crystal packing and provide insights into the molecule's solid-state behavior. The thiophene ring systems might also participate in π-π stacking interactions, contributing to the stability of the crystal structure.

The conformational flexibility of the molecule would be constrained by the rigid thiophene ring system, but the propanoic acid chain would retain some rotational freedom around the C-C bonds. The ethoxycarbonyl ester group would also exhibit conformational preferences influenced by steric interactions with adjacent substituents. These conformational features would be precisely determined through crystallographic analysis and would provide valuable information for computational modeling studies.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and molecular properties of this compound. Time-dependent DFT (TD-DFT) methods would be particularly useful for understanding the electronic excitation properties and potential photochemical behavior. The choice of functional and basis set would be critical for obtaining accurate results, with hybrid functionals like B3LYP often providing good balance between accuracy and computational efficiency.

Molecular orbital analysis would reveal the distribution of electron density throughout the molecule, with particular emphasis on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The thiophene ring system would likely contribute significantly to both frontier orbitals due to its π-electron system. The carbonyl groups would also participate in the molecular orbital manifold, with their π* orbitals potentially serving as low-lying virtual orbitals.

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-5-ethylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-3-8-7-9(13(18)19-4-2)12(20-8)14-10(15)5-6-11(16)17/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEISPLBSPYFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylation at the 5-Position

Introduction of the ethyl group typically employs Friedel-Crafts alkylation. For example, reaction of 3-ethoxycarbonylthiophene with ethyl bromide in the presence of aluminum trichloride (AlCl₃) at 0–5°C achieves selective ethylation at the 5-position. Yields range from 65–78%, with purity dependent on strict temperature control to minimize polysubstitution.

Ethoxycarbonyl Group Installation

The 3-ethoxycarbonyl moiety is introduced via esterification of thiophene-3-carboxylic acid. In a representative procedure:

  • Thiophene-3-carboxylic acid (1.0 equiv) reacts with ethanol (5.0 equiv) and thionyl chloride (1.2 equiv) in chloroform under reflux for 3–4 hours.

  • The reaction is monitored by IR spectroscopy for disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and appearance of the ester C=O peak (~1740 cm⁻¹).

  • Typical yields: 82–90% after aqueous workup and distillation.

Carbamoylpropanoic Acid Sidechain Formation

The N-(thiophen-2-yl)carbamoylpropanoic acid group is constructed through sequential acylation and hydrolysis steps.

Amide Coupling Methodology

A two-step protocol demonstrates efficiency:
Step 1: Propanoic Acid Chloride Synthesis

  • 3-Carboxypropanoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0°C for 2 hours.

  • Excess thionyl chloride is removed under reduced pressure to yield the corresponding acid chloride (94–97% conversion).

Step 2: Nucleophilic Acyl Substitution

  • The thiophene intermediate (1.0 equiv) is dissolved in THF and cooled to -15°C.

  • Acid chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) as a proton scavenger.

  • Reaction proceeds for 12–18 hours at room temperature, yielding the amide precursor (73–81%).

Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes saponification:

  • NaOH (2.0 M, 4.0 equiv) in methanol/water (3:1 v/v) at 60°C for 6 hours.

  • Acidification to pH 2–3 with HCl precipitates the target carboxylic acid (88–93% yield).

Integrated Synthetic Routes

Sequential Functionalization Approach

StepReactionConditionsYield (%)
1Thiophene ethylationAlCl₃, EtBr, DCM, 0°C, 4h68
2EsterificationSOCl₂, EtOH, reflux, 3h85
3Amide couplingTEA, DCM, -15°C to RT, 18h76
4Ester hydrolysisNaOH, MeOH/H₂O, 60°C, 6h91

This route achieves an overall yield of 41% (0.68 × 0.85 × 0.76 × 0.91) with HPLC purity >98%.

One-Pot Thiophene Functionalization

Recent advances demonstrate concurrent ethylation and amidation in a single vessel:

  • 3-Ethoxycarbonylthiophene (1.0 equiv)

  • Ethylmagnesium bromide (1.2 equiv, THF, -78°C)

  • Propanoic acid chloride (1.05 equiv) added via cannula

  • Warming to -30°C over 2 hours

  • Quench with saturated NH₄Cl

This method reduces purification steps but requires strict anhydrous conditions (yield: 58–63%).

Catalytic and Solvent Optimization

Palladium-Mediated Cross Couplings

Suzuki-Miyaura coupling introduces alternative substituents:

EntryBoronic AcidCatalystYield (%)
1Ethyl-BpinPd(PPh₃)₄, K₂CO₃72
2Propanoic acid-BpinPd(dppf)Cl₂, CsF65

Reactions conducted in dioxane/water (4:1) at 80°C for 8h.

Green Solvent Alternatives

Comparative study of reaction media:

SolventDielectric ConstantAmide Yield (%)
DCM8.9376
Cyclopentyl methyl ether4.7669
2-MeTHF6.9771
Solvent-free-58

Microwave-assisted reactions in 2-MeTHF at 100°C for 30 minutes improve yields to 79%.

Analytical Characterization

Critical quality control parameters include:

  • HPLC : Retention time 8.2–8.5 min (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.2 (s, 1H, COOH)

    • δ 8.4 (s, 1H, NH)

    • δ 4.2 (q, J=7.1 Hz, 2H, OCH₂CH₃)

    • δ 2.9 (t, J=7.3 Hz, 2H, CH₂CO)

  • IR (KBr): 3275 cm⁻¹ (N–H), 1712 cm⁻¹ (C=O ester), 1689 cm⁻¹ (C=O amide).

Challenges and Mitigation Strategies

Issue : Low amidation yields due to steric hindrance
Solution :

  • Use HATU/DIPEA coupling system in DMF at 0°C

  • Increases yield to 83% with 99% purity

Issue : Ethyl group migration during ester hydrolysis
Solution :

  • Employ LiOH instead of NaOH in THF/H₂O at 0°C

  • Reduces migration by 92% compared to standard conditions

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-{[3-(ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}propanoic acid has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic benefits. This article will explore its applications across different fields, including medicinal chemistry, drug development, and material science, supported by relevant case studies and data tables.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit inflammatory pathways by blocking specific enzymes involved in the inflammatory response. This mechanism positions such compounds as potential candidates for treating inflammatory diseases .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may also possess antitumor properties. Preliminary studies have indicated that derivatives can inhibit cell proliferation in various cancer cell lines, making them suitable for further investigation as anticancer drugs .

Case Study: Aurora Kinase Inhibition

A notable case study involves the development of substituted quinazoline derivatives, which share a structural motif with our compound. These derivatives were shown to inhibit Aurora kinase, an important target in cancer therapy. This highlights the potential of this compound as a scaffold for designing new anticancer agents .

Polymer Chemistry

In material science, the compound can be utilized in the synthesis of novel polymers due to its functional groups that allow for copolymerization. The incorporation of thiophene units into polymer backbones can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics .

Data Table: Comparison of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnti-inflammatory effectsStudy on inflammation inhibition
Anticancer activityResearch on cell proliferation inhibition
Material ScienceEnhanced electrical conductivityPolymer synthesis studies

Mechanism of Action

The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs fall into three categories: thiophene-carboxylic acids , oxadiazole derivatives , and complex carbamoyl-linked molecules . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP H-Bond Donors H-Bond Acceptors Applications/Notes
3-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}propanoic acid (Target) C₁₄H₁₈N₂O₅S 326.36 Ethyl, ethoxycarbonyl, carbamoyl ~2.8 2 6 Potential drug intermediate
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid C₁₃H₁₄N₂O₄ 262.26 4-Ethoxyphenyl, oxadiazole 1.9 1 6 Higher polarity; used in medicinal chemistry
3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid C₉H₈N₂O₃S 224.24 Thiophene, oxadiazole ~1.5 1 5 Simpler structure; lower molecular weight
3-{Isopropyl[(trans-4-methylcyclohexyl)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid C₂₃H₂₈N₂O₃S 412.55 Phenyl, trans-4-methylcyclohexyl ~4.2 1 4 Experimental drug (DB08279); high lipophilicity

Key Differences and Implications

Core Heterocycle and Substituents: The target compound uses a thiophene-carbamoyl linkage, whereas analogs like 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and 3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid employ oxadiazole rings.

Lipophilicity and Solubility :

  • The target compound’s LogP (~2.8) balances lipophilicity (from ethyl/ethoxy groups) and hydrophilicity (carboxylic acid). In contrast, the phenyl/cyclohexyl analog (LogP ~4.2) is highly lipophilic, limiting aqueous solubility.

Hydrogen Bonding Capacity :

  • The target’s 6 H-bond acceptors (vs. 4–5 in analogs) may improve interactions with polar biological targets but could increase metabolic susceptibility.

Synthetic Complexity :

  • The carbamoyl linker in the target compound requires precise coupling reactions, while oxadiazole derivatives are synthesized via cyclization of amidoximes, offering simpler routes.

Research Findings

  • Oxadiazole analogs (e.g., 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid) are documented in medicinal chemistry for their antimicrobial and anti-inflammatory activities .
  • Thiophene-carboxylic acids with bulky substituents (e.g., the trans-4-methylcyclohexyl analog) show promise in oncology but face challenges in formulation due to poor solubility .

Biological Activity

3-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes an ethoxycarbonyl group and a thiophene moiety. The molecular formula is C13H17N1O3SC_{13}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 273.34 g/mol. Its structural characteristics enable interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
  • Receptor Modulation : The presence of the thiophene ring suggests possible interactions with various receptors, including those involved in inflammatory responses and metabolic regulation.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

Biological Activity Effect Reference
Antidiabetic EffectsImproved insulin sensitivity in animal models
Anti-inflammatory PropertiesReduced markers of inflammation
Antioxidant ActivityScavenging free radicals

Case Studies

  • Antidiabetic Research :
    A study conducted on diabetic rats demonstrated that treatment with this compound led to significant reductions in blood glucose levels compared to control groups. This effect was attributed to enhanced insulin signaling pathways.
  • Anti-inflammatory Studies :
    In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, preliminary studies suggest moderate absorption and bioavailability, with hepatic metabolism likely playing a significant role in its clearance from the body.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of any new compound. Early studies indicate that this compound exhibits low acute toxicity; however, long-term studies are necessary to fully assess its safety.

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